2-(Trimethylsilyl)-5-chlorothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

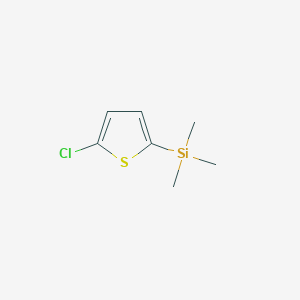

2-(Trimethylsilyl)-5-chlorothiophene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a chlorine atom attached to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-5-chlorothiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. One common method is the reaction of 5-chlorothiophene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trimethylsilyl)-5-chlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or lithium diisopropylamide are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(Trimethylsilyl)-5-aminothiophene, while oxidation can produce this compound oxide .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediates in Synthesis

2-(Trimethylsilyl)-5-chlorothiophene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the trimethylsilyl group increases the compound's solubility in organic solvents and its stability under various reaction conditions, facilitating its use in diverse synthetic pathways.

Reactivity

The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. This allows it to react with various nucleophiles, including amines and alcohols, leading to the formation of silylated derivatives. Additionally, it can participate in coupling reactions, expanding its utility in synthetic chemistry.

Material Science

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing conducting polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it suitable for developing materials with enhanced electrical properties.

Thin Film Transistors

Research has indicated that compounds like this compound can be used in the fabrication of thin-film transistors (TFTs). The incorporation of this compound into TFTs can improve their performance due to its favorable electronic properties.

Case Study 1: Synthesis of Thiophene Derivatives

A study focused on synthesizing various thiophene derivatives using this compound as a starting material. The results indicated that the compound could be effectively transformed into multiple derivatives through selective functionalization, showcasing its versatility as a synthetic building block.

Case Study 2: Thin-Film Transistor Performance

Research conducted on thin-film transistors incorporating this compound revealed improved charge carrier mobility compared to devices made with conventional materials. This finding suggests that the compound could play a crucial role in developing next-generation electronic devices.

Table 1: Reactivity Overview

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Silylated derivatives |

| Coupling Reactions | Interaction with various nucleophiles | Diverse thiophene derivatives |

Table 2: Potential Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

| Staphylococcus aureus | TBD |

Wirkmechanismus

The mechanism of action of 2-(Trimethylsilyl)-5-chlorothiophene involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions . The chlorine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trimethylsilyl)ethanol: Another organosilicon compound with a trimethylsilyl group, used as a precursor in various syntheses.

Biologische Aktivität

2-(Trimethylsilyl)-5-chlorothiophene is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure offers potential biological activities that are being explored for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

This compound is characterized by the presence of a trimethylsilyl group and a chlorine atom attached to a thiophene ring. Its molecular formula is C7H11ClS with a molecular weight of approximately 190.68 g/mol. The presence of the trimethylsilyl group enhances its solubility and stability, making it suitable for various synthetic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory agent, antimicrobial agent, and inhibitor of specific biochemical pathways.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been documented. In vitro studies have shown that these compounds can exhibit bactericidal effects against several bacterial strains. This property is particularly valuable in developing new antibiotics or antimicrobial agents to combat resistant strains .

Case Study 1: COX-2 Inhibition

A significant study focused on the synthesis and evaluation of COX-2 inhibitors derived from thiophene compounds. The results showed that this compound demonstrated moderate selectivity towards COX-2 over COX-1, suggesting its potential as a safer alternative for pain management compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and microbial processes. For instance, the inhibition of COX-2 is thought to occur through competitive binding at the active site, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Research Findings Summary

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFWQJNVZTDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.